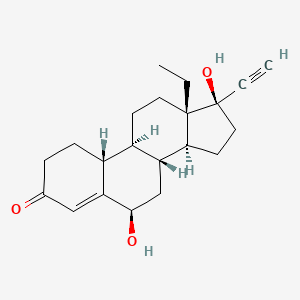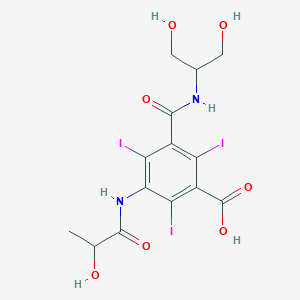
Iopamidol Impurity D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iopamidol Impurity D is an impurity of Iopamidol, which is an X-ray contrast agent . It has the molecular formula C14H15I3N2O7 and a molecular weight of 704.00 .
The process impurities, including the chiral analogue, have been well controlled without using any resins or chiral separation techniques .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed and confirmed by NMR, IR, and MS . It has a complex structure with multiple functional groups, including amide and hydroxyl functionalities .Aplicaciones Científicas De Investigación
Iopamidol has potential use as an MRI contrast agent. Its amide and alcoholic proton pools can induce a T2-shortening effect on water signal, making it a viable chemical exchange saturation transfer (CEST) agent for MRI and CT studies (Aime et al., 2005).
High-purity iopamidol can be effectively separated and purified using preparative high-performance liquid chromatography (prep-HPLC), which is significant for developing methods to reduce impurity levels in iopamidol (Li & Chen, 2018).
Iopamidol can be used as a responsive MRI-chemical exchange saturation transfer contrast agent for pH mapping of kidneys, making it useful in diagnostic applications (Longo et al., 2011).
In the presence of disinfectants like chlorine and chloramine, iopamidol can form toxic iodinated disinfection by-products (DBPs). These DBPs are highly genotoxic and cytotoxic in mammalian cells, which raises environmental and health concerns (Duirk et al., 2011).
The presence of iopamidol in water can lead to the formation of iodinated trihalomethanes during water treatment processes involving ferrate and chlor(am)ination. This highlights the environmental impact of iopamidol residues in water (Li et al., 2021).
The photodegradation of iopamidol under UV irradiation and its influence on the formation of iodinated DBPs during sequential oxidation processes have been studied, providing insights into the environmental fate and treatment of iopamidol residues (Tian et al., 2014).
Mecanismo De Acción
Target of Action
Iopamidol Impurity D, like Iopamidol, is likely to be used as a contrast agent for diagnostic imaging . The primary targets of these agents are blood vessels, organs, and other non-bony tissues . They work by absorbing X-rays, allowing these structures to be seen more clearly on a CT scan or other radiologic examination .
Mode of Action
Iopamidol and its impurities are nonionic, low-osmolar iodinated compounds . When administered, they enhance the contrast in images by increasing the absorption of X-rays in the areas where they are distributed .
Pharmacokinetics
Studies on iopamidol show that it is rapidly absorbed into the bloodstream from the site of administration . It is primarily excreted by the kidneys, with urinary recovery of at least half the dose within 2 hours and 90% or more of the dose within 72 to 96 hours after injection . Given the structural similarity, this compound might exhibit similar pharmacokinetic properties.
Result of Action
The primary result of the action of this compound is likely to be enhanced visibility of blood vessels, organs, and other non-bony tissues during radiologic examinations . This enhanced visibility can aid in the diagnosis of various medical conditions.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Iopamidol Impurity D involves the conversion of Iopamidol to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Iopamidol", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve Iopamidol in methanol and add sodium hydroxide to the solution.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Cool the mixture and adjust the pH to acidic using hydrochloric acid.", "Step 4: Extract the impurity using ethyl acetate.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Evaporate the solvent to obtain the desired impurity." ] } | |
Número CAS |
87932-11-4 |
Fórmula molecular |
C14H15I3N2O7 |
Peso molecular |
703.99 g/mol |
Nombre IUPAC |
3-(1,3-dihydroxypropan-2-ylcarbamoyl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C14H15I3N2O7/c1-4(22)12(23)19-11-9(16)6(13(24)18-5(2-20)3-21)8(15)7(10(11)17)14(25)26/h4-5,20-22H,2-3H2,1H3,(H,18,24)(H,19,23)(H,25,26)/t4-/m0/s1 |
Clave InChI |
BWAZWHDKQIBKFB-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O |
SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O |
SMILES canónico |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(S)-3-[[[2-hydroxy-1-(hydroxymethyl)ethyl]amino]carbonyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodobenzoic Acid |
Origen del producto |
United States |
Q1: What is the significance of synthesizing Iopamidol Impurity D?
A1: While the abstract doesn't explicitly state the purpose or characteristics of this compound, it's likely synthesized for the following reasons:
- Reference Standard: Impurities, even in trace amounts, can impact the safety and efficacy of pharmaceutical products. Having a synthesized and characterized sample of Impurity D allows for its use as a reference standard in analytical techniques. This ensures accurate identification and quantification of this impurity in Iopamidol drug substance and finished products. []
- Quality Control: By having access to Impurity D, manufacturers can develop and refine analytical methods specifically designed to detect and quantify it during Iopamidol production. This contributes to better quality control and ensures the final product meets regulatory standards for purity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


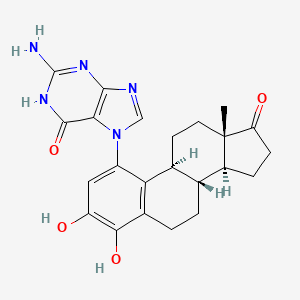
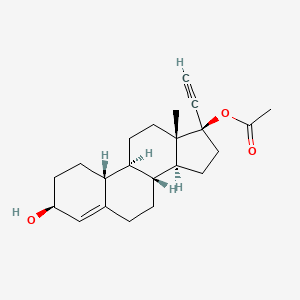
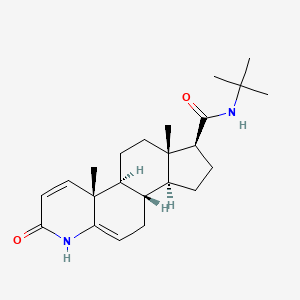
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B601991.png)
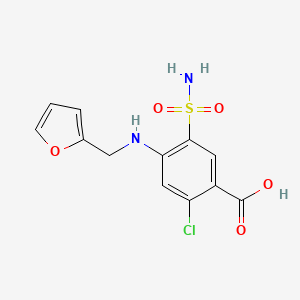
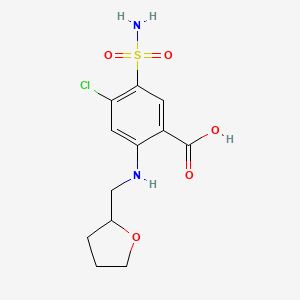
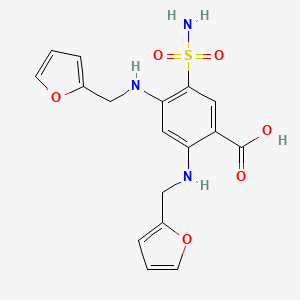

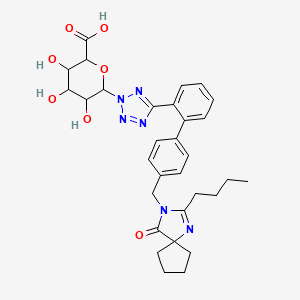
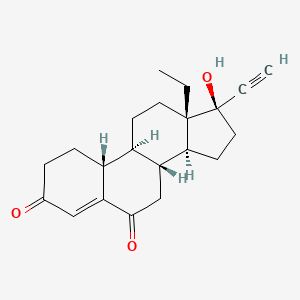
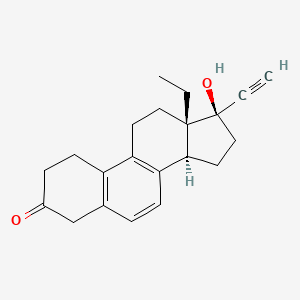
![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)
